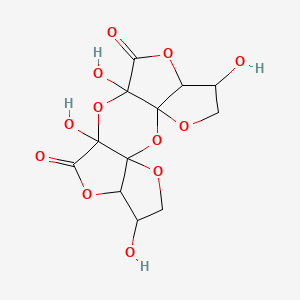

Dehydro-L-(+)-ascorbic acid dimer

Description

Dehydro-L-(+)-ascorbic acid dimer (DHA dimer) is an oxidized derivative of ascorbic acid (vitamin C) formed through the coupling of two dehydroascorbic acid molecules. It is synthesized via the arsenic acid/iodine-mediated oxidation of ascorbic acid in methanol, followed by the removal of arsenic(III) complexes and crystallization using boiling acetonitrile . The dimer exhibits robust antioxidative properties, functioning by donating electrons to neutralize free radicals, and has been utilized in studies on oxidative stress, chromium(VI) reduction, and cellular ascorbate loading . Its structure and stability distinguish it from monomeric ascorbic acid derivatives, making it a unique tool in biochemical research.

Properties

IUPAC Name |

6,10,12,16-tetrahydroxy-2,4,8,11,14,18-hexaoxapentacyclo[10.6.0.01,15.03,7.03,10]octadecane-9,13-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O12/c13-3-1-19-11-5(3)21-7(15)9(11,17)23-10(18)8(16)22-6-4(14)2-20-12(6,10)24-11/h3-6,13-14,17-18H,1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUYNUOXIHSNESP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2C3(O1)C(C(=O)O2)(OC4(C(=O)OC5C4(O3)OCC5O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601036482 | |

| Record name | Dehydro-L-(+)-ascorbic acid dimer | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601036482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Dehydro-L-(+)-ascorbic acid dimer can be synthesized through the oxidation of L-ascorbic acid. The oxidation process typically involves the use of oxidizing agents such as iodine or ferricyanide under controlled conditions. The reaction is carried out in an aqueous solution, and the product is isolated through crystallization or other purification techniques.

Industrial Production Methods: Industrial production of this compound involves large-scale oxidation of L-ascorbic acid using similar oxidizing agents. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification methods such as chromatography.

Types of Reactions:

Oxidation: this compound can undergo further oxidation to form diketogulonic acid.

Reduction: It can be reduced back to L-ascorbic acid using reducing agents like dithiothreitol or glutathione.

Hydrolysis: The dimer can hydrolyze to form two molecules of dehydroascorbic acid.

Common Reagents and Conditions:

Oxidizing Agents: Iodine, ferricyanide.

Reducing Agents: Dithiothreitol, glutathione.

Hydrolysis Conditions: Aqueous acidic or basic conditions.

Major Products:

Oxidation: Diketogulonic acid.

Reduction: L-ascorbic acid.

Hydrolysis: Dehydroascorbic acid.

Scientific Research Applications

Dehydro-L-(+)-ascorbic acid dimer has several scientific research applications:

Chemistry: Used as a redox reagent in various chemical reactions.

Biology: Studied for its role in cellular redox balance and its potential antioxidant properties.

Medicine: Investigated for its potential therapeutic effects, including its ability to cross the blood-brain barrier and its role in neuroprotection.

Industry: Used in the food and cosmetic industries as an antioxidant and preservative.

Mechanism of Action

Dehydro-L-(+)-ascorbic acid dimer exerts its effects primarily through its redox activity. It can be reduced to L-ascorbic acid, which is a potent antioxidant. The compound can scavenge free radicals and reactive oxygen species, thereby protecting cells from oxidative damage. It also participates in enzymatic reactions as a cofactor and can modulate cellular signaling pathways involved in oxidative stress response.

Comparison with Similar Compounds

Research Implications

The DHA dimer’s stability and antioxidative potency make it superior to monomeric DHA for studies requiring long-term oxidative stress modeling. However, derivatives like 2-phospho-AA and 6-O-palmitoyl-AA outperform the dimer in cell-specific targeting. Further research is needed to explore the dimer’s role in enzyme regulation and cancer biology, areas where AA derivatives have shown promise .

Biological Activity

Dehydro-L-(+)-ascorbic acid dimer, a derivative of ascorbic acid (vitamin C), has garnered attention for its potential biological activities, particularly in redox biology and antioxidant research. This article explores its biological activity, mechanisms, and implications in various fields, supported by data tables and research findings.

Chemical Structure : The dimer consists of two dehydroascorbic acid molecules linked together. It can be synthesized through the oxidation of L-ascorbic acid, often using catalysts such as copper(II) acetate in methanol under air conditions .

Reactions :

- Oxidation : Can further oxidize to diketogulonic acid.

- Reduction : Capable of being reduced back to L-ascorbic acid using reducing agents like dithiothreitol or glutathione.

- Hydrolysis : Hydrolyzes to yield two molecules of dehydroascorbic acid under acidic or basic conditions.

This compound primarily exerts its effects through redox activity. It acts as a potent antioxidant by scavenging free radicals and reactive oxygen species (ROS), thereby protecting cellular structures from oxidative damage. Additionally, it serves as a cofactor in enzymatic reactions and modulates cellular signaling pathways related to oxidative stress responses .

Biological Activities

- Antioxidant Properties : The dimer can regenerate L-ascorbic acid, enhancing its antioxidant capacity. It has been shown to reduce oxidative stress markers in various cell lines, including HepG2 cells .

- Neuroprotection : Research indicates that the compound may cross the blood-brain barrier, suggesting potential neuroprotective effects against neurodegenerative diseases.

- Cell Culture Applications : Utilized in cell culture studies to explore its transformation and stability under varying pH, concentration, and temperature conditions .

- Therapeutic Potential : Investigated for its role in cancer prevention and treatment due to its ability to modulate oxidative stress and influence apoptosis pathways .

Comparative Analysis with Related Compounds

| Compound | Antioxidant Activity | Neuroprotective Effects | Redox Potential |

|---|---|---|---|

| This compound | High | Potential | Moderate |

| L-Ascorbic Acid | Very High | Established | High |

| Dehydroascorbic Acid | Moderate | Limited | Moderate |

Case Studies

- Oxidative Stress Reduction : A study demonstrated that treatment with this compound significantly reduced DNA strand breaks induced by hydrogen peroxide in HepG2 cells, showcasing its protective role against oxidative DNA damage .

- Metabolic Studies : In a clinical trial involving human subjects, the pharmacokinetics of dehydro-L-(+)-ascorbic acid were compared with L-ascorbic acid. Results indicated that DAsA had a higher rate of excretion in the first few hours post-administration, suggesting differences in absorption and metabolism between the two forms .

- Plant Biology Applications : Research on plant cells indicated that metabolites derived from this compound could delay peroxidase action, potentially aiding in pathogen defense mechanisms .

Q & A

Q. How can Dehydro-L-(+)-ascorbic acid dimer be reliably identified and distinguished from ascorbic acid in experimental systems?

- Methodological Answer : DHA exists as a dimer in crystalline form but converts to a dihydrate in aqueous solutions . To distinguish it from ascorbic acid (AA), employ reverse-phase HPLC with UV detection at 265 nm for AA and 245 nm for DHA. Use enzymatic assays with ascorbate oxidase to confirm oxidation states: AA is reduced, while DHA remains unaffected . For structural confirmation, X-ray crystallography or NMR can resolve dimeric vs. monomeric forms .

Q. What are the best practices for stabilizing DHA during sample preparation?

- Methodological Answer : DHA is prone to hydrolysis and redox degradation. Stabilize samples by:

- Adding meta-phosphoric acid (0.1–1% w/v) to prevent oxidation .

- Using tris[2-carboxyethyl]-phosphine (TCEP) to reduce disulfide bonds and prevent dimer reformation .

- Storing at -80°C under inert gas (e.g., nitrogen) to minimize decomposition .

Q. How can DHA levels be quantified in complex matrices like cell lysates or food extracts?

- Methodological Answer :

- High-Performance Thin-Layer Chromatography (HPTLC) : Separate DHA and AA on silica plates using a mobile phase of methanol:water:acetic acid (50:40:10), followed by densitometric analysis .

- LC-MS/MS : Use a C18 column with 0.1% formic acid in water/acetonitrile gradient. Quantify via MRM transitions (DHA: m/z 173→85; AA: m/z 175→115) .

Advanced Research Questions

Q. How does DHA participate in redox signaling, and how can its transient effects be experimentally captured?

- Methodological Answer : DHA acts as a pro-oxidant by depleting intracellular glutathione (GSH). To study this:

- Use GSH/GSSG assays (e.g., monobromobimane fluorescence) to track redox shifts .

- Employ real-time fluorescent probes (e.g., HyPer for H₂O₂) to monitor ROS generation in live cells .

- Note: DHA’s effects are concentration-dependent; sub-millimolar doses often induce oxidative stress, while higher doses may saturate cellular uptake .

Q. Why do studies report contradictory roles of DHA in cell proliferation (e.g., adipocyte stem cells vs. neural progenitors)?

- Methodological Answer : Contradictions arise from:

- Cell type-specific transport : DHA uptake via GLUT transporters varies; neural progenitors may lack efficient uptake mechanisms .

- Redox microenvironment : Hypoxic conditions favor DHA reduction to AA, altering proliferation outcomes. Use hypoxia chambers to standardize O₂ levels .

- Experimental design : Compare studies using ascorbate-free media to avoid confounding effects of endogenous AA .

Q. What is the mechanistic basis for DHA’s role in chromium(VI)-induced DNA interstrand crosslinks (ICLs)?

- Methodological Answer : DHA reduces Cr(VI) to Cr(III), generating reactive intermediates that crosslink DNA. To validate:

- Comet assays under alkaline conditions detect ICLs as reduced DNA migration .

- Chelation studies : Pre-treat cells with deferoxamine (iron chelator) to distinguish Cr-DHA synergy from iron-mediated Fenton reactions .

- Synchrotron X-ray absorption spectroscopy can identify Cr oxidation states in cellular compartments .

Data Contradiction Analysis Table

Key Methodological Takeaways

- Analytical Workflows : Pair chromatographic separation (HPLC/HPTLC) with enzymatic validation to avoid misidentification .

- Redox Controls : Include reducing agents (TCEP) or antioxidants (NAC) to dissect DHA-specific effects .

- Cell Model Selection : Prioritize systems with characterized DHA transport (e.g., adipocytes over neurons) for proliferation studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.